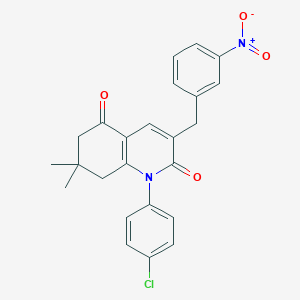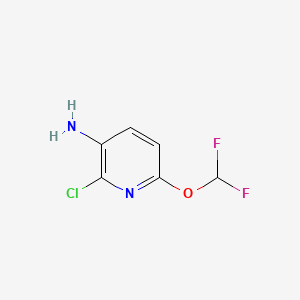
2-Chloro-6-(difluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(difluoromethoxy)-3-Pyridinamine is a chemical compound with the molecular formula C6H5ClF2N2O It is a pyridine derivative, characterized by the presence of a chloro group at the 2-position, a difluoromethoxy group at the 6-position, and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-6-(difluoromethoxy)pyridine, is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 2-chloro-6-(difluoromethoxy)-3-Pyridinamine in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(difluoromethoxy)-3-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-(difluoromethoxy)-3-Pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(difluoromethoxy)pyridine: Lacks the amino group at the 3-position, which can affect its reactivity and biological activity.
2-chloro-3-(difluoromethoxy)pyridine: The position of the difluoromethoxy group is different, leading to variations in chemical properties and applications.
6-(difluoromethoxy)-3-pyridinamine: Lacks the chloro group, which can influence its chemical behavior and interactions.
Uniqueness
2-chloro-6-(difluoromethoxy)-3-Pyridinamine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoromethoxy groups enhances its versatility in synthetic chemistry, while the amino group provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C6H5ClF2N2O |
|---|---|
Molecular Weight |
194.56 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-5-3(10)1-2-4(11-5)12-6(8)9/h1-2,6H,10H2 |
InChI Key |
VYJJGVRTRIUONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


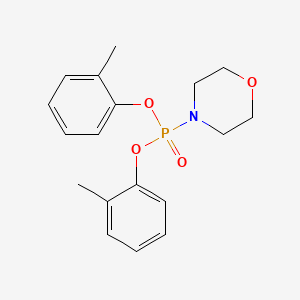
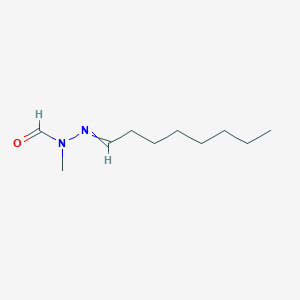

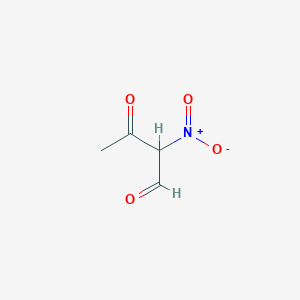
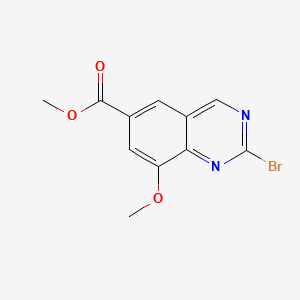
![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
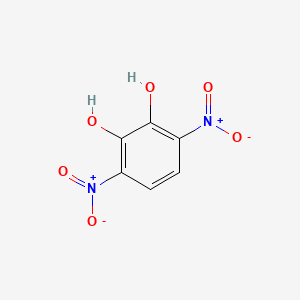
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

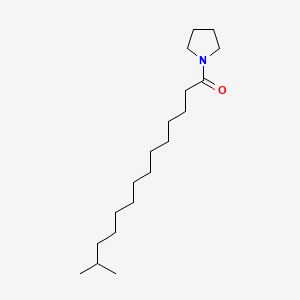
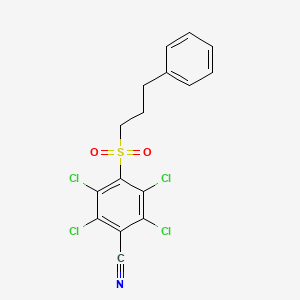
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
